N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29ClN6O4S2/c1-43-25-14-12-22(13-15-25)28-18-27(29-11-6-16-45-29)38-40(28)32(42)21-46-33-37-36-30(39(33)24-8-5-7-23(34)17-24)19-35-31(41)20-44-26-9-3-2-4-10-26/h2-17,28H,18-21H2,1H3,(H,35,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQWJGOQSLSBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29ClN6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological effects, supported by empirical data and case studies.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups including:
- Triazole ring
- Thiophene ring
- Aromatic phenyl groups
This structural complexity is believed to contribute to its diverse biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including:
- Nucleophilic Substitution : Substitution of a leaving group by a nucleophile.
- Cyclization : Formation of the triazole ring.
- Coupling Reactions : Coupling different aromatic groups to yield the final product.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of this compound has been evaluated through various studies:
Antimicrobial Activity
Research indicates that derivatives of compounds containing triazole and thiophene rings exhibit significant antimicrobial properties. For instance, in a study evaluating related pyrazolyl-thiazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, notable inhibition zones were observed with low minimum inhibitory concentrations (MIC) .
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 7a | E. coli | 15 | 50 |
| 7b | S. aureus | 18 | 25 |
| 7g | Bacillus subtilis | 20 | 10 |
Antioxidant Activity
The antioxidant capabilities of the compound were assessed using DPPH and hydroxyl radical scavenging assays. Compounds exhibiting extended π-conjugation systems demonstrated enhanced radical scavenging abilities due to their ability to stabilize radical forms .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. This modulation can lead to various biological responses depending on the target pathways involved.
Case Studies
A recent study published in the Royal Society of Chemistry highlighted the synthesis and biological evaluation of related compounds that demonstrated both antimicrobial and antioxidant properties . The structural features contributing to these activities included specific substituents that modulate electron density and steric effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s thioether linkage and triazole core are conserved across analogues, but its methoxyphenyl and chlorophenyl groups distinguish it electronically (electron-withdrawing vs. electron-donating effects).
- Synthetic routes for such compounds typically involve thiol-alkylation or cyclocondensation , optimized for regioselectivity .
Electronic and Reactivity Profiles
Computational analyses using tools like Multiwfn (wavefunction analyzer) highlight differences in charge distribution and frontier molecular orbitals (FMOs):
| Compound | HOMO-LUMO Gap (eV) | Electrostatic Potential (ESP) Max (kcal/mol) | Nucleophilic Regions |
|---|---|---|---|
| Target Compound | 4.2 (predicted) | +45 (near chlorophenyl) | Thiophene sulfur, triazole N3 |
| Safonov (2020) analogue | 3.8 | +38 (near thiophene) | Hydrazide carbonyl oxygen |
| Hotsulia et al. (2019) analogue | 4.5 | +42 (near pyrazole) | Triazole N4, acetamide oxygen |
Position in Chemical Space
Chemography-based mapping (e.g., NP-Umap) classifies the compound as a synthetic NP-like molecule due to its hybrid aromatic/heterocyclic architecture. Key distinctions from natural products (NPs):
- Complexity Metrics : Synthetic score (SCScore: 4.1) vs. NPs (SCScore: 3.2–3.8), indicating higher synthetic accessibility .
- Bioactivity Potential: NPs often prioritize sp³ carbon density for target selectivity, whereas the target compound’s planar triazole-thiophene system may favor promiscuous binding (predicted via Hit Dexter 2.0) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
